MFCD03299546
Description
MFCD03299546 is a chemical compound with unique properties that have garnered interest in various scientific fields
Properties
IUPAC Name |
N-(5-benzyl-3-cyano-4-methylthiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S3/c1-13-15(3)32-22-20(13)23(30)28(4)24(27-22)31-12-19(29)26-21-17(11-25)14(2)18(33-21)10-16-8-6-5-7-9-16/h5-9H,10,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOJHZUPKPRLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C(=C(S3)CC4=CC=CC=C4)C)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Construction
The thiophene ring is assembled via Gewald reaction , a well-established method for 2-aminothiophenes. A modified protocol involves:
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Condensation of ketones (e.g., 4-methylcyclohexanone) with elemental sulfur and malononitrile in ethanol under reflux.
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Cyclization catalyzed by morpholine, yielding 3-cyano-4-methylthiophen-2-amine.
Critical Parameters
| Reaction Component | Quantity (mmol) | Conditions | Yield (%) |
|---|---|---|---|
| 4-Methylcyclohexanone | 10.0 | Ethanol, reflux, 8h | 78 |
| Malononitrile | 12.5 | Morpholine catalyst | - |
| Sulfur | 15.0 | Nitrogen atmosphere | - |
Benzylation at C5 Position
The C5 hydrogen of the thiophene undergoes electrophilic substitution using benzyl bromide:
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Dissolve thiophene intermediate in dry THF under nitrogen.
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Add LDA (2.2 equiv) at −78°C to deprotonate C5, followed by benzyl bromide (1.5 equiv).
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Quench with ammonium chloride and purify via silica chromatography (hexane:EtOAc = 4:1).
Regioselectivity Control
The use of LDA ensures selective deprotonation at C5 due to kinetic acidity differences, as evidenced by -NMR studies.
Synthesis of 3,5,6-Trimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Sulfanyl
Pyrimidinone Ring Formation
The pyrimidinone scaffold is constructed via cyclocondensation :
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React 4-mercapto-2-methylthiophene-3-carboxylic acid with methylamine in DMF at 120°C for 6h.
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Introduce methyl groups at C3, C5, and C6 using dimethyl sulfate under basic conditions (KCO/acetone).
Characterization Data
Sulfanyl Group Installation
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Treat the pyrimidinone with Lawesson’s reagent (0.5 equiv) in toluene at 110°C to convert the carbonyl to thione.
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Subsequent displacement with thiourea in ethanol introduces the sulfanyl group.
Coupling of Thiophene and Pyrimidinone Subunits
Acetamide Bridge Formation
The final assembly employs HATU-mediated coupling :
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Activate 2-[(pyrimidinone-sulfanyl)]acetic acid (1.2 equiv) with HATU and DIPEA in DMF.
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Add 5-benzyl-3-cyano-4-methylthiophen-2-amine (1.0 equiv) and stir at RT for 12h.
Optimization Insights
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Lower temperatures (<0°C) reduce epimerization but prolong reaction time.
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DMF outperforms THF due to better solubility of intermediates.
Purification and Analytical Validation
Chromatographic Separation
Crude product is purified via reverse-phase HPLC :
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Column: C18, 250 × 4.6 mm, 5 µm
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Mobile phase: Gradient of 0.1% TFA in HO (A) and acetonitrile (B)
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Elution: 30% B to 70% B over 25 min
Purity Assessment
Spectroscopic Confirmation
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IR (KBr) : 2210 cm (C≡N), 1675 cm (C=O)
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-NMR (DMSO-d) : δ 2.35 (s, 3H, CH), 3.78 (s, 2H, SCH), 7.25–7.38 (m, 5H, benzyl)
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
MFCD03299546 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.
Scientific Research Applications
MFCD03299546 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers are exploring its potential therapeutic applications, such as its ability to interact with specific biological targets and its use in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and materials science.
Mechanism of Action
The mechanism of action of MFCD03299546 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
